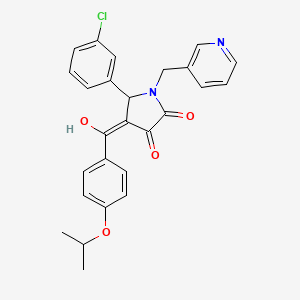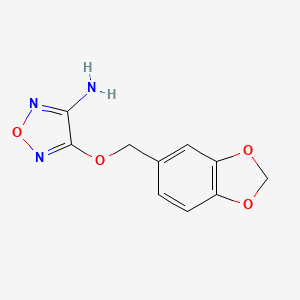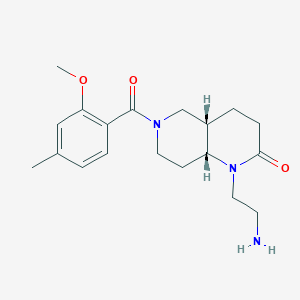![molecular formula C17H15ClN4O2 B5499837 N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499837.png)
N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as CMU, is a chemical compound that has been extensively studied for its potential use in scientific research. CMU belongs to the class of urea derivatives and is known to exhibit a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant properties by reducing the frequency and severity of seizures in animal models. This compound has also been shown to have anxiolytic and antidepressant properties, reducing anxiety and depression in animal models. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its reproducibility. The synthesis of this compound has been well-established, making it easy to obtain in large quantities. This compound is also stable and has a long shelf-life, making it an ideal choice for long-term studies. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high doses, and caution should be taken when handling this compound.
未来方向
There are several future directions for the study of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new derivatives of this compound with improved pharmacological properties. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits a wide range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant properties. The synthesis of this compound has been well-established, making it a popular choice for lab experiments. However, caution should be taken when handling this compound due to its potential toxicity. There are several future directions for the study of this compound, including its potential use in the treatment of neurodegenerative diseases and the development of new derivatives with improved pharmacological properties.
合成方法
The synthesis of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction of 4-chloroaniline with 4-methylphenyl isocyanate to form N-(4-chlorophenyl)-N'-[3-(4-methylphenyl)urea]. This intermediate is then reacted with glyoxal to form the final product, this compound. The synthesis of this compound has been well-established and is reproducible, making it a popular choice for scientific research.
科学研究应用
N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-2-4-12(5-3-11)16-21-15(24-22-16)10-19-17(23)20-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRWDBCCFHLEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-{[6-(4-ethyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5499756.png)


![ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5499789.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-(4-phenylbutanoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5499794.png)
![ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5499796.png)
![N-benzyl-N'-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}sulfamide](/img/structure/B5499799.png)

![[1-(isopropoxyacetyl)piperidin-3-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B5499821.png)
![1-{6-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5499830.png)
![N-[(1-isobutylpyrrolidin-3-yl)methyl]-6-(4-methoxy-3,5-dimethylphenyl)nicotinamide](/img/structure/B5499841.png)
![N-cyclohexyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499842.png)
![isobutyl 3-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5499845.png)
